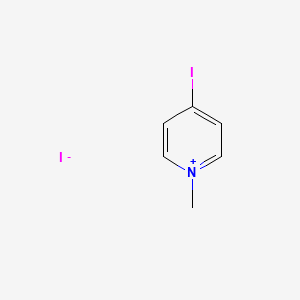

4-Iodo-1-methylpyridin-1-ium iodide

Description

General Overview of Quaternary Pyridinium (B92312) Salts in Organic and Materials Chemistry

Quaternary pyridinium salts are heterocyclic compounds characterized by a positively charged nitrogen atom within the pyridine (B92270) ring. jst.go.jp This charge is balanced by a counter-anion. The functional groups can be varied on the pyridine ring or at the nitrogen atom, allowing for extensive modification of their properties. jst.go.jpnih.gov

Historically, these salts were primarily recognized for their germicidal properties. jst.go.jpnih.gov However, extensive research has broadened their applicability significantly. jst.go.jp In the realm of organic chemistry , they are valued as synthetic intermediates for creating a variety of nitrogen-containing heterocyclic compounds. researchgate.net They also function as phase-transfer catalysts and have been explored as redox-active functional group transfer reagents. researchgate.netsemanticscholar.org

In materials science , the applications of quaternary pyridinium salts are equally diverse. They are utilized as cationic surfactants in industrial and domestic settings. jst.go.jpnih.gov Their unique physicochemical properties have also led to their use in the development of dyes, ionic liquids, and nonlinear optical materials. researchgate.net Furthermore, they have been employed as surfactants in the emulsion polymerization of styrene (B11656). semanticscholar.org

The synthesis of quaternary pyridinium salts is typically achieved through the quaternization of pyridine (a tertiary amine) with an alkyl halide. researchgate.netsrce.hr This straightforward synthetic route, combined with the ability to tune their chemical and electronic properties through functionalization, makes them a highly adaptable class of compounds for researchers. researchgate.net

The Unique Role of Iodine in Pyridinium Systems and the Specific Context of IPyMe·I

The presence of iodine in pyridinium systems introduces distinct chemical and physical properties. The interaction between pyridine and iodine has been a subject of considerable study, involving complexation and ionization processes. cdnsciencepub.com In solution, pyridine and iodine can form what are known as "outer" and "inner" complexes, with the latter potentially leading to ionic species, a process influenced by the polarity of the solvent. cdnsciencepub.com This interaction underscores the significant electrical conductivity observed in pyridine-iodine solutions. cdnsciencepub.com

Iodide itself is a versatile counter-ion and ligand. Its large electron sphere, softness, and coordinative flexibility allow it to participate in the formation of various structures, such as iodocuprate(I) clusters where iodide can bridge multiple copper(I) centers. nih.gov

Scope and Research Imperatives for Advanced Studies of IPyMe·I

While the foundational knowledge of pyridinium salts is well-established, the specific attributes of 4-Iodo-1-methylpyridin-1-ium iodide call for more targeted investigation. The unique presence of two iodine atoms suggests several avenues for future research. smolecule.com

A primary research imperative is to fully elucidate the specific interactions and reaction mechanisms of IPyMe·I. smolecule.com Preliminary studies indicate that pyridinium derivatives can interact with biological macromolecules like proteins and nucleic acids. smolecule.com In-depth studies are needed to understand the binding affinity and functional consequences of IPyMe·I's interaction with various biological targets, which could be significant for pharmacological research. smolecule.com

Furthermore, its unique reactivity makes it a promising candidate as a reagent or building block in advanced organic synthesis. smolecule.com Exploring its utility in creating more complex molecular architectures is a key area for future work. In materials science, the properties conferred by the iodine atoms could be harnessed for the development of new materials or catalysts. smolecule.com Advanced studies are required to explore its potential in these applications, moving from its current role as a research chemical to a functional component in novel technologies.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 58080-92-5 | smolecule.comsigmaaldrich.com |

| Molecular Formula | C₆H₇I₂N | smolecule.com |

| Molecular Weight | 346.94 g/mol | smolecule.comsigmaaldrich.com |

| IUPAC Name | 4-iodo-1-methylpyridin-1-ium;iodide | smolecule.com |

| InChI Key | ZHNMGALXPBSTLW-UHFFFAOYSA-M | smolecule.comsigmaaldrich.com |

| Canonical SMILES | C[N+]1=CC=C(C=C1)I.[I-] | smolecule.com |

| Appearance | Crystalline solid | smolecule.com |

Table 2: Related Pyridinium Compounds and their Characteristics

| Compound Name | Molecular Formula | Key Characteristics/Uses | Source |

| 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide | C₁₃H₁₅N₂I | Known for fluorescence; used in biological research. | smolecule.com |

| 4-Formyl-1-methylpyridin-1-ium iodide | C₇H₈INO | Used in synthetic chemistry; potential aldehyde reactivity. | smolecule.com |

| 4-Acetyl-1-methyl-pyridinium, iodide | C₈H₁₀INO | A rare chemical for early discovery research. | sigmaaldrich.com |

| 1,4-Dimethylpyridinium iodide | C₇H₁₀IN | Used in the synthesis of fluorescent probes for cellular imaging. | sigmaaldrich.com |

| Pyridinium iodide | C₅H₆IN | Used as a precursor in the preparation of perovskite-based opto-electronic systems. | greatcellsolarmaterials.com |

Properties

CAS No. |

58080-92-5 |

|---|---|

Molecular Formula |

C6H7I2N |

Molecular Weight |

346.94 g/mol |

IUPAC Name |

4-iodo-1-methylpyridin-1-ium;iodide |

InChI |

InChI=1S/C6H7IN.HI/c1-8-4-2-6(7)3-5-8;/h2-5H,1H3;1H/q+1;/p-1 |

InChI Key |

ZHNMGALXPBSTLW-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=CC=C(C=C1)I.[I-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodo 1 Methylpyridin 1 Ium Iodide and Its Analogues

Classical Quaternization Approaches

Quaternization, the process of converting a tertiary amine into a quaternary ammonium (B1175870) salt, represents a fundamental and widely employed method for the synthesis of pyridinium (B92312) salts. This approach typically involves the reaction of a pyridine (B92270) derivative with an alkylating agent.

Direct N-Methylation of 4-Iodopyridine (B57791) with Methyl Iodide

The most direct route to 4-iodo-1-methylpyridin-1-ium iodide involves the N-methylation of 4-iodopyridine using methyl iodide. rsc.org This reaction is a classic example of an SN2 reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion, being a good leaving group, departs, resulting in the formation of the desired quaternary pyridinium iodide salt.

A representative procedure involves dissolving the pyridine derivative in a suitable solvent, such as acetone (B3395972), and then adding methyl iodide. The reaction mixture is typically stirred at reflux for a period of time to ensure complete reaction. Upon cooling, the product often precipitates out of the solution and can be collected by filtration. rsc.org For instance, the reaction of a pyridine with methyl iodide in acetone at reflux for one hour has been shown to produce the corresponding N-methyl-pyridinium salt in high yield. rsc.org

Table 1: Representative N-Methylation of Pyridines

| Pyridine Reactant | Alkylating Agent | Solvent | Conditions | Product | Yield | Reference |

| Pyridine derivative | Methyl iodide | Acetone | Reflux, 1 hr | N-methyl-pyridinium salt | 99% | rsc.org |

| 4-(Hydroxymethyl)pyridine | Methyl iodide | Methanol | Reflux, overnight | 4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide | 92% | rsc.org |

| 4-Methylpyridine | Iodomethane | 2-Propanol | - | 1,4-Dimethylpyridinium iodide | 89% | researchgate.net |

Derivatization from Other Halogenated Pyridine Precursors (e.g., 4-Chloropyridine)

Another approach involves the synthesis of 4-chloropyridine (B1293800) itself from pyridine. One method proceeds through the formation of N-(4-pyridyl)pyridinium dichloride, although this can result in low yields. researchgate.net An alternative is the treatment of 4-hydroxypyridine (B47283) with reagents like phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃) to yield 4-chloropyridine. researchgate.net It is important to note that 4-chloropyridine can be unstable and is often handled as its hydrochloride salt. researchgate.net Furthermore, the synthesis of 4-chloropyridine can be achieved by reacting pyridine with chlorinating agents like sulfuryl chloride, phosphorus oxychloride, or phosphorus pentachloride. google.com Once the desired 4-halopyridine is obtained, it can then be subjected to N-alkylation to form the corresponding pyridinium salt.

Synthesis of Structurally Related N-Alkyl and N-Functionalized Pyridinium Iodide Derivatives

The synthetic utility of quaternization extends beyond simple N-methylation, allowing for the introduction of a wide variety of N-alkyl and N-functionalized groups onto the pyridine ring.

Alkyl-Substituted Pyridinium Iodides via N-Alkylation

The synthesis of N-alkyl pyridinium iodides with various alkyl substituents can be readily achieved by reacting a pyridine with the corresponding alkyl iodide. nih.govgoogle.com This method's versatility allows for the preparation of a homologous series of pyridinium salts by simply varying the alkyl halide used in the reaction. For example, reacting pyridine with ethyl iodide, n-propyl iodide, or n-butyl iodide would yield the corresponding N-ethyl, N-n-propyl, and N-n-butyl pyridinium iodides, respectively. These reactions are typically carried out under conditions similar to N-methylation. The resulting N-alkyl pyridinium salts are often used as precursors in further synthetic transformations. nih.gov

Table 2: Synthesis of N-Alkyl Pyridinium Iodides

| Pyridine | Alkyl Halide | Product | Reference |

| Pyridine | Ethyl iodide | N-ethylpyridinium iodide | nih.gov |

| Pyridine | n-Propyl iodide | N-n-propylpyridinium iodide | nih.gov |

| Pyridine | n-Butyl iodide | N-n-butylpyridinium iodide | nih.gov |

N-Aminopyridinium Salt Synthesis from Pyridine and Hydroxylamine (B1172632) Analogues

The synthesis of N-aminopyridinium salts introduces a nitrogen-containing functional group directly attached to the pyridine nitrogen. A common method for this transformation is the electrophilic amination of pyridine derivatives using hydroxylamine analogues. nih.gov Reagents such as hydroxylamine-O-sulfonic acid (HOSA) and mesitylsulfonyl hydroxylamine (MSH) are effective for this purpose. nih.gov The reaction of pyridine with HOSA, for instance, yields N-aminopyridinium iodide. nih.gov For less reactive pyridine derivatives, MSH can be a more suitable aminating agent. nih.gov These N-aminopyridinium salts are versatile synthetic intermediates, and their counteranions can be readily exchanged. nih.gov

Advanced Synthetic Strategies for Complex Pyridinium Architectures

Beyond classical quaternization, more sophisticated strategies have been developed to construct complex pyridinium-containing molecules. These methods often involve multi-step sequences or the use of specialized reagents to achieve the desired molecular architecture.

One such advanced strategy involves the use of N-aminopyridinium salts as building blocks for more complex structures. For example, N-aminopyridinium salts can undergo Chan-Lam coupling with aryl boronic acids to form N-aryl-N-pyridinium amines. chemrxiv.org These intermediates can then be further functionalized. This approach provides a powerful tool for the construction of structurally diverse secondary amines. chemrxiv.org

Another area of advanced synthesis involves the use of metal-catalyzed cross-coupling reactions to functionalize the pyridine ring either before or after quaternization. For instance, palladium-catalyzed reactions are widely used for creating substituted pyridines. numberanalytics.com Additionally, photocatalysis and electrocatalysis are emerging as powerful techniques for pyridine synthesis under mild conditions. numberanalytics.com These modern methods open up new possibilities for creating highly complex and functionalized pyridinium architectures that are not easily accessible through traditional synthetic routes.

Integration of 4-Iodopyridinium Moieties into Extended Conjugated Systems (e.g., Viologen Analogues)

Viologens are a class of organic compounds based on the 4,4'-bipyridinium dication. Their extended π-conjugated systems and reversible redox properties make them valuable in applications such as electrochromic devices and as electron acceptors. The integration of a 4-iodopyridinium unit into these structures follows a logical synthetic sequence wherein the conjugated backbone is first constructed, typically using palladium-catalyzed cross-coupling, followed by N-alkylation.

The general approach involves using 4-iodopyridine as a substrate in reactions like the Suzuki or Sonogashira coupling to create a C-C bond with another aromatic or vinylic group. For example, the Suzuki coupling of 4-iodopyridine with a pyridine-4-boronic acid derivative would yield a bipyridine scaffold, the core of a viologen. Once this precursor molecule is synthesized and purified, the pyridine nitrogen atoms are quaternized. In the context of this compound, if one were to synthesize a symmetrical viologen, 4,4'-bipyridine (B149096) would be treated with two equivalents of methyl iodide. For unsymmetrical or more complex systems, the N-alkylation step is the final key transformation that installs the charged pyridinium moiety. mdpi.compreprints.orgresearchgate.net

This two-step strategy—coupling first, then quaternization—is favored because the cross-coupling reactions are generally more efficient and higher-yielding with the neutral pyridine substrate compared to the pre-quaternized pyridinium salt. The electron-deficient nature and potential for catalyst inhibition of the pyridinium cation can complicate the catalytic cycle of the coupling reaction.

Palladium- and Copper-Catalyzed Coupling Reactions in Pyridinium Salt Synthesis

Palladium- and copper-catalyzed reactions are indispensable tools for forming the carbon-carbon bonds necessary to construct the precursors of complex pyridinium salts. The high reactivity of the carbon-iodine bond makes 4-iodopyridine an excellent substrate for these transformations. yonedalabs.com

Palladium-Catalyzed Reactions

The Suzuki, Sonogashira, and Heck reactions are cornerstone methods in palladium catalysis for building molecular complexity. wikipedia.orgorganic-chemistry.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction creates a bond between an organohalide and an organoboron compound. To synthesize a precursor for a viologen analogue, 4-iodopyridine can be coupled with an aryl- or vinylboronic acid. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of 4-iodopyridine, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comyoutube.com

Table 1: Representative Palladium-Catalyzed Suzuki Coupling of Aryl Halides with Boronic Acids

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 95 |

| 2 | 4-Iodoanisole | 4-Methylphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 98 |

| 3 | 4-Iodopyridine | Phenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O | 92 |

| 4 | 2-Bromopyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2), PCy₃ (4) | K₃PO₄ | 1-Butanol | 85 |

This table presents generalized and representative data synthesized from common knowledge of Suzuki reactions to illustrate the methodology.

Sonogashira Coupling: This reaction forges a bond between an aryl halide and a terminal alkyne, creating an arylethyne linkage. It is co-catalyzed by palladium and copper(I). wikipedia.orgyoutube.com 4-Iodopyridine can be coupled with various terminal alkynes to generate precursors with extended, linear π-systems. The palladium cycle is similar to the Suzuki reaction, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. youtube.com

Table 2: Representative Palladium/Copper-Catalyzed Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Yield (%) |

| 1 | 4-Iodoacetophenone | Phenylacetylene | [Pd₃]⁺ complex (0.05) | 1 | Cs₂CO₃ | DMF | >99 |

| 2 | Iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 95 |

| 3 | 4-Iodopyridine | Ethynylbenzene | Pd(PPh₃)₄ (5) | 10 | Diisopropylamine | Toluene | 90 |

| 4 | 1-Iodo-4-nitrobenzene | 1-Heptyne | Pd(OAc)₂ (1), PPh₃ (2) | 2 | Et₃N | DMF | 88 |

This table includes data adapted from the literature researchgate.net and other representative examples to illustrate the Sonogashira methodology.

Heck Coupling: This reaction forms a bond between an aryl halide and an alkene, offering a route to substituted vinylpyridines. organic-chemistry.orglibretexts.org Coupling 4-iodopyridine with an alkene like styrene (B11656) or an acrylate (B77674) ester under palladium catalysis yields a precursor that can then be N-alkylated to produce a styrylpyridinium salt, a type of extended conjugated system.

Copper-Catalyzed Reactions

While often used as a co-catalyst with palladium, copper can also mediate coupling reactions independently. The Ullmann condensation, for example, is a classical copper-mediated reaction for forming carbon-heteroatom bonds. More modern protocols have expanded copper's role. For instance, ligand-free copper(I) oxide (Cu₂O) has been shown to effectively catalyze the cross-coupling of aryl iodides with terminal alkynes, providing an alternative to the dual Pd/Cu Sonogashira system. This method is valuable for its simplicity and the lower cost of the catalyst. The synthesis of precursors for pyridinium salts can thus be achieved by reacting 4-iodopyridine with an alkyne in the presence of a copper catalyst and a base.

Advanced Spectroscopic and Structural Characterization of 4 Iodo 1 Methylpyridin 1 Ium Iodide Systems

X-ray Crystallography for Precise Structural Elucidationmdpi.comresearchgate.netmdpi.com

Single-crystal X-ray diffraction (SCXRD) stands as a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides unparalleled insight into bond lengths, angles, and the crucial non-covalent interactions that govern the supramolecular assembly of molecules like 4-iodo-1-methylpyridin-1-ium iodide. mdpi.com

Single Crystal X-ray Diffraction of IPyMe·I and its Hybrid Compoundsmdpi.comresearchgate.netnih.gov

The crystal structures of N-methylated monohalogenated pyridinium (B92312) iodides, including the 4-iodo derivative (IPyMe·I), have been systematically studied. nih.gov These studies reveal that the cations and iodide anions are interconnected, often forming chain-like structures driven by a combination of hydrogen and halogen bonds. nih.gov While obtaining single crystals of the parent compound is achievable, the crystallization of more complex hybrid materials incorporating this cation can be challenging, sometimes necessitating the use of powder X-ray diffraction (XRPD) or electron diffraction for structural analysis. nih.gov

Analysis of Interionic Interactions: Halogen Bonding (C-I···I⁻) and Hydrogen Bonding (C-H···I⁻)mdpi.comnih.govnih.gov

The crystal packing of this compound is significantly influenced by specific interionic interactions.

Halogen Bonding (C-I···I⁻): A defining feature in the crystal structure is the presence of a halogen bond between the iodine atom of the pyridinium cation (the halogen bond donor) and the iodide anion (the halogen bond acceptor). nih.gov This interaction arises from an area of positive electrostatic potential, known as a σ-hole, located on the iodine atom along the extension of the C-I covalent bond. mdpi.comnih.gov The positive charge on the pyridinium ring enhances this σ-hole, making the cation a more effective halogen bond donor. nih.gov Studies confirm that iodo- and bromopyridinium cations consistently form halogen-bonding contacts with iodide anions that are shorter than the sum of their van der Waals radii, indicating a strong interaction. nih.gov

The table below summarizes typical distances for these non-covalent interactions found in related halogenopyridinium iodide structures.

| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | % Shortening vs. vdW Sum |

| Halogen Bond | C-I | I ⁻ | Varies | ~10.8% for [4-IPyH]I |

| Hydrogen Bond | C-H | I ⁻ | Varies | - |

| Data derived from studies on protonated p-halogenopyridinium iodides, which serve as close analogs. nih.gov |

Investigation of Polymorphism and Thermally-Induced Structural Transformationsmdpi.com

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. While the comprehensive study of polymorphism for this compound specifically is not extensively documented in the surveyed literature, it is known that the packing of similar quaternary ammonium (B1175870) derivatives can vary significantly due to the influence of supramolecular forces. mdpi.com These variations in crystal packing can directly impact the thermal stability of the solid forms. mdpi.com Further research would be required to explore potential thermally-induced structural phase transitions in this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopymdpi.comnih.gov

NMR spectroscopy is a powerful technique for probing the structure and electronic environment of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁵N NMR each provide unique and complementary information.

¹H and ¹³C NMR for Molecular Fingerprinting and Connectivity Analysismdpi.comresearchgate.net

¹H and ¹³C NMR spectra serve as a "molecular fingerprint," confirming the identity, purity, and connectivity of the compound.

¹H NMR: The proton spectrum shows distinct signals for the N-methyl group and the aromatic protons on the pyridinium ring. The positive charge on the nitrogen atom causes the adjacent protons to be deshielded, shifting their signals downfield compared to neutral pyridine (B92270).

¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule. A key feature is the signal for the carbon atom bonded to iodine (C4), which is shifted to a lower ppm value due to the heavy atom effect of iodine. researchgate.net While ¹H NMR offers high sensitivity and short acquisition times, ¹³C NMR provides a wider spectral range with less signal overlap, allowing for unambiguous peak assignment. mdpi.com

The following table provides expected chemical shift ranges for this compound based on general principles and data from similar structures.

| Nucleus | Group | Expected Chemical Shift (ppm) | Notes |

| ¹H | N-CH₃ | ~4.2 - 4.5 | Singlet, downfield due to adjacent N⁺ |

| H2, H6 | ~8.5 - 9.0 | Doublet, deshielded by N⁺ | |

| H3, H5 | ~7.8 - 8.2 | Doublet | |

| ¹³C | N-C H₃ | ~45 - 50 | |

| C4 | ~90 - 100 | Shielded due to heavy iodine atom | |

| C2, C6 | ~145 - 150 | Deshielded by N⁺ | |

| C3, C5 | ~130 - 135 |

¹⁵N NMR and Other Advanced NMR Techniques for Electronic Structure Probingnih.govchemrxiv.orgchemrxiv.org

¹⁵N NMR spectroscopy is a highly sensitive probe of the electronic environment directly at the nitrogen atom. nih.gov The ¹⁵N chemical shift is influenced by factors such as N-alkylation, delocalization of the nitrogen lone pair (or in this case, the distribution of positive charge), and steric effects. nih.gov

For a molecule like this compound, the ¹⁵N NMR signature provides direct insight into its electronic structure. Advanced computational and solid-state NMR studies on related systems show that the chemical shift tensor is determined by the coupling between occupied and vacant molecular orbitals. chemrxiv.orgchemrxiv.org The nature of these frontier orbitals (e.g., σ vs. π symmetry) dictates the observed chemical shift. chemrxiv.orgchemrxiv.org Therefore, ¹⁵N NMR serves not just as a characterization tool but as a powerful method for probing the electronic makeup and bonding within the pyridinium system. chemrxiv.org

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are powerful non-destructive methods to probe the molecular structure and electronic behavior of chemical compounds. These techniques provide detailed information on the functional groups present, the nature of chemical bonds, and the electronic energy levels within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational modes of different bonds.

For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of the pyridinium ring, the methyl group, and the carbon-iodine bond. The positively charged nitrogen in the pyridinium ring influences the vibrational frequencies of the ring's C-H and C=C bonds.

Key Vibrational Modes:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridinium ring typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The methyl group (CH₃) attached to the nitrogen atom will show symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range.

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridinium ring are expected to produce strong absorption bands in the 1400-1650 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to absorptions in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively.

C-N Stretching: The stretching vibration of the C-N bond in the pyridinium ring contributes to the complex pattern in the fingerprint region.

C-I Stretching: The carbon-iodine bond is a weak bond and its stretching vibration is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹.

The following interactive data table summarizes the expected FT-IR vibrational frequencies and their assignments for this compound based on the analysis of related pyridinium compounds and iodo-substituted aromatics.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretching | Aromatic (Pyridinium) |

| 3000 - 2850 | C-H Stretching | Aliphatic (Methyl) |

| 1650 - 1550 | C=C and C=N Stretching | Pyridinium Ring |

| 1500 - 1400 | C=C and C=N Stretching | Pyridinium Ring |

| 1300 - 1000 | C-H In-plane Bending | Aromatic (Pyridinium) |

| 900 - 650 | C-H Out-of-plane Bending | Aromatic (Pyridinium) |

| 600 - 500 | C-I Stretching | Iodo-substituent |

Note: The exact peak positions can be influenced by the solid-state packing and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties.mdpi.com

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) corresponds to the energy difference between these orbitals. Fluorescence spectroscopy, on the other hand, measures the emission of light from a molecule as it returns from an excited electronic state to the ground state.

The UV-Vis spectrum of this compound in a suitable solvent is expected to show absorption bands arising from π → π* transitions within the pyridinium ring. The presence of the iodine atom and the iodide counter-ion can also influence the electronic spectrum. Charge-transfer transitions between the iodide anion and the pyridinium cation are also possible and can give rise to distinct absorption bands. ias.ac.in

The fluorescence properties of pyridinium salts can vary significantly depending on their structure. Some pyridinium derivatives are known to be fluorescent, and their emission spectra can provide further insights into their electronic structure and excited-state dynamics.

The following interactive data table presents hypothetical UV-Vis absorption and fluorescence data for this compound, based on the characteristics of similar compounds.

| Spectroscopic Parameter | Value | Transition Type |

| λmax,1 (nm) | ~220 - 240 | π → π |

| λmax,2 (nm) | ~270 - 290 | π → π |

| λem (nm) | ~350 - 450 | Fluorescence Emission |

Note: These values are estimations and can be influenced by the solvent and concentration.

UV-Vis Diffusion Reflectance for Bandgap Determination

UV-Vis Diffuse Reflectance Spectroscopy (DRS) is a valuable technique for determining the optical bandgap of solid materials, particularly powders. This method measures the light reflected from a sample over a range of wavelengths. The collected reflectance data can be transformed using the Kubelka-Munk function, which relates the reflectance to the absorption coefficient.

The bandgap energy (Eg) can then be determined by plotting the modified Kubelka-Munk function versus the photon energy (hν) and extrapolating the linear portion of the curve to the energy axis. This is often referred to as a Tauc plot. The bandgap represents the minimum energy required to excite an electron from the valence band to the conduction band of the material.

For an organic salt like this compound, determining the bandgap can provide insights into its potential as a semiconductor or for other optoelectronic applications. While direct experimental data for this specific compound is not available, the methodology for its determination is well-established. The expected bandgap would be influenced by the electronic structure of the pyridinium cation and the iodide anion, as well as the crystal packing in the solid state.

The following interactive data table illustrates the parameters involved in the determination of the bandgap from diffuse reflectance data.

| Parameter | Symbol | Description |

| Reflectance | R | The ratio of reflected light intensity to incident light intensity. |

| Kubelka-Munk Function | F(R) | Proportional to the absorption coefficient (α). |

| Photon Energy | hν | The energy of the incident light. |

| Optical Bandgap | Eg | The minimum energy for an electronic transition from the valence to the conduction band. |

Note: The actual bandgap value would need to be determined experimentally.

Reactivity Mechanisms and Transformative Chemical Pathways of 4 Iodo 1 Methylpyridin 1 Ium Iodide

Radical Generation and Reactivity

Pyridinium (B92312) salts are recognized as valuable and versatile building blocks in organic synthesis, particularly as precursors for various radical species. smolecule.comsigmaaldrich.comresearchgate.net Their ability to act as "radical reservoirs" has led to significant progress in the development of novel synthetic methodologies. smolecule.comsigmaaldrich.com

N-functionalized pyridinium salts have been effectively utilized as convenient precursors for generating carbon-, nitrogen-, and oxygen-centered radicals. smolecule.comsigmaaldrich.comwikipedia.org This reactivity stems from their capacity to undergo reductive single-electron transfer. sigmaaldrich.comresearchgate.net For instance, N-aminopyridinium salts are established as highly efficient precursors for N-centered radicals, which can then participate in reactions like the direct C-H amination of arenes and heteroarenes. bldpharm.com Similarly, N-alkoxy pyridinium compounds can be precursors for oxygen-centered radicals. wikipedia.org While the primary radical pathway for 4-Iodo-1-methylpyridin-1-ium iodide would involve the generation of a pyridinyl radical via C-I bond cleavage, the broader chemistry of pyridinium salts highlights their extensive utility in radical generation. sigmaaldrich.com The general process involves the acceptance of an electron to form a radical precursor, which then fragments to release the desired radical and a stable pyridine (B92270) molecule. smolecule.com

The generation of radicals from pyridinium salts is fundamentally governed by reductive single-electron transfer (SET) mechanisms. sigmaaldrich.combldpharm.com In this process, the pyridinium salt accepts an electron from a reducing agent, which can be a metal, an electrode, or a photo-excited catalyst. This electron transfer event transforms the stable, cationic pyridinium salt into a highly reactive radical intermediate. smolecule.com

For this compound, a SET event would lead to the formation of a 4-iodo-1-methylpyridinyl radical. This species is poised for subsequent fragmentation, cleaving the weak carbon-iodine bond to yield a 1-methyl-4-pyridinyl radical and an iodide anion. This pathway is complementary to methods involving hydrogen-atom transfer and is particularly suited for redox processes. bldpharm.com The high reactivity of the resulting pyridinyl radical makes it a potent intermediate for subsequent bond-forming reactions.

Photochemical methods offer a mild and efficient means to initiate reactions involving pyridinium salts. The photolysis of certain aminopyridinium salts, for example, is known to generate reactive nitrenium ions. bldpharm.com More broadly, photo-induced electron transfer (PET) is a common mechanism for generating radicals from suitable precursors. In the context of this compound, irradiation in the presence of a photosensitizer could facilitate the single-electron reduction required to trigger fragmentation.

Furthermore, studies on related compounds demonstrate the photo-activity of the N-methylpyridinium iodide core. For instance, the synthesis and photodeprotection of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide show that this structural motif can undergo cleavage reactions upon exposure to light. rsc.org This suggests that direct photolysis or photo-sensitized pathways could be viable strategies for inducing the fragmentation of this compound to generate pyridinyl radicals.

Applications in Metal-Catalyzed and Cross-Electrophile Coupling Reactions

The carbon-iodine bond in this compound makes it an excellent electrophilic partner in a variety of metal-catalyzed cross-coupling reactions. The positive charge of the pyridinium ring enhances the electrophilicity of the C-4 position, facilitating oxidative addition to low-valent metal catalysts.

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. wikipedia.orgnih.gov The general catalytic cycle for reactions like the Suzuki, Negishi, and Heck couplings involves three key steps: oxidative addition, transmetalation (for Suzuki and Negishi) or migratory insertion (for Heck), and reductive elimination. libretexts.orgyoutube.com

Given the presence of an iodo-substituent on an aromatic ring, this compound is a prime candidate for these reactions.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species. wikipedia.orgorganic-chemistry.org this compound would serve as the electrophilic partner, reacting with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form 4-aryl- or 4-vinyl-1-methylpyridinium salts. wikipedia.orgnih.gov

Negishi Coupling: In this reaction, an organozinc reagent is coupled with an organohalide. nih.gov The pyridinium salt would react with an organozinc compound, offering a pathway to C(sp²)-C(sp³), C(sp²)-C(sp²), or C(sp²)-C(sp) bonds. nih.gov

Heck-Mizoroki Reaction: This reaction involves the coupling of an organohalide with an alkene. libretexts.orgnih.gov this compound could react with various alkenes to introduce a vinyl group at the 4-position of the pyridine ring, following the established mechanistic pathway of oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org

| Reaction Name | Coupling Partner | General Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ (Boronic Acid) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-R-1-methylpyridin-1-ium iodide |

| Negishi | R-ZnX (Organozinc) | Pd(0) or Pd(II) complex (e.g., Pd₂(dba)₃/SPhos) | 4-R-1-methylpyridin-1-ium iodide |

| Heck-Mizoroki | Alkene (e.g., H₂C=CHR) | Pd(0) complex (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 4-(alkenyl)-1-methylpyridin-1-ium iodide |

This table illustrates the theoretical application of this compound in standard palladium-catalyzed cross-coupling reactions based on established mechanisms.

Nickel-catalyzed cross-electrophile coupling (XEC) has emerged as a powerful strategy that directly couples two different electrophiles, avoiding the pre-formation of organometallic reagents. orgsyn.orgchemrxiv.org These reactions often employ a stoichiometric metallic reductant or electrochemical methods. orgsyn.orgchemrxiv.org

Pyridinium salts have been identified as competent substrates in these transformations. A recently developed electrochemical, nickel-catalyzed XEC method successfully couples alkylpyridinium salts with aryl halides. chemrxiv.org This establishes the compatibility of the pyridinium core within the catalytic cycle. The mechanism is believed to involve the formation of an alkyl radical from the pyridinium salt and an (L)Ni(II)(Ar)X intermediate from the aryl halide, which then combine and reductively eliminate the product. orgsyn.org

For this compound, a nickel-catalyzed reductive XEC with an alkyl halide (R-X) would be a highly convergent method for synthesizing 4-alkyl-1-methylpyridinium salts. The reaction would likely proceed through a pathway where the more reactive electrophile (often the alkyl halide) forms a radical, while the less reactive one (the iodo-pyridinium salt) undergoes oxidative addition to the Ni(0) catalyst. orgsyn.orgnih.gov Alternatively, selective activation of the C-I bond is a known process in nickel catalysis. researchgate.net An electrochemical approach offers a sustainable alternative to chemical reductants like manganese powder. chemrxiv.org

| Reaction Type | Coupling Partner | Catalyst System | Reductant | Key Features |

| Ni-Catalyzed XEC | Alkyl Halide (e.g., R-Br) | NiI₂·H₂O, 4,4'-dimethoxy-2,2'-bipyridine | Zn powder or Electricity | Couples two electrophiles directly; avoids organometallic reagents. orgsyn.orgchemrxiv.org |

| Ni-Catalyzed XEC | Aryl Halide (e.g., Ar-Br) | NiCl₂(DME), bipyridine (bpy) | Mn powder | High cross-selectivity can be achieved with appropriate ligand choice. nih.govnih.gov |

This table summarizes typical conditions for Nickel-catalyzed cross-electrophile couplings relevant to the potential reactivity of this compound.

Utility as Electrophiles in Organic Synthesis

The inherent positive charge on the nitrogen atom in the pyridinium ring significantly influences the electron distribution, rendering the ring carbons electron-deficient and thus, electrophilic. This makes this compound a valuable electrophile in various organic reactions. The introduction of iodine into organic molecules is a critical step in the synthesis of many biologically active compounds and versatile building blocks. mdpi.com The compound serves as a reagent in organic synthesis, providing a platform for constructing more complex molecular architectures. smolecule.com

The electrophilicity is most pronounced at the C2, C4, and C6 positions of the pyridinium ring. In the case of this compound, the carbon atom at the 4-position, which is bonded to the iodine atom, is a primary site for nucleophilic attack. Furthermore, the iodine atom itself can act as an electrophilic center in the context of halogen bonding, a concept that will be explored in a later section. The utility of iodinated organic compounds as reagents in synthetic chemistry is well-established. mdpi.com

Hypervalent iodine(III) reagents, which share the characteristic of an electrophilic iodine center, are widely used for a variety of selective oxidative transformations. While this compound is not a hypervalent iodine compound in the traditional sense, the electron-withdrawing nature of the pyridinium ring enhances the electrophilicity of the attached iodine atom's σ-hole, a region of positive electrostatic potential.

Nucleophilic Substitution and Ring Opening Reactions

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and this compound is an excellent substrate for such transformations. These reactions can occur at the C4 position, leading to the displacement of the iodide leaving group, or potentially on the N-methyl group.

The iodine atom attached to the pyridinium ring at the 4-position is remarkably labile and serves as an excellent leaving group in nucleophilic substitution reactions. This heightened reactivity is attributed to two main factors: the inherent weakness of the carbon-iodine bond compared to other carbon-halogen bonds, and the powerful electron-withdrawing effect of the positively charged pyridinium ring, which stabilizes the transition state and the subsequent departure of the iodide ion. youtube.com

The general order of reactivity for halogens as leaving groups is I > Br > Cl > F. youtube.comdoubtnut.com This trend is due to the bond strength and the stability of the resulting halide ion. Iodide is the best leaving group among the common halogens because the C-I bond is the weakest and the iodide ion is the most stable and least basic. This principle is famously exploited in the Finkelstein reaction, where an alkyl chloride or bromide is converted to an alkyl iodide by treatment with a solution of sodium iodide in acetone (B3395972). acsgcipr.org

In the context of this compound, the presence of the cationic ring further activates the C-I bond towards nucleophilic attack. This makes the displacement of the iodo group by a wide range of nucleophiles a facile process, often proceeding under mild conditions.

Nucleophilic attack on the pyridinium core of this compound can proceed through different mechanisms, primarily depending on the nature of the nucleophile, the solvent, and the reaction conditions. The most common pathway is a bimolecular nucleophilic substitution (SN2) type reaction at the C4 position. libretexts.org

In an SN2 mechanism, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. pearson.com This "backside attack" leads to a concerted process where the new bond forms simultaneously as the old bond breaks. libretexts.org For this compound, a nucleophile would attack the C4 carbon, leading to the expulsion of the iodide ion.

Alternatively, under certain conditions, particularly with weaker nucleophiles or in solvents that can stabilize a carbocation intermediate, a unimolecular nucleophilic substitution (SN1) mechanism might be considered. masterorganicchemistry.com In an SN1 reaction, the leaving group departs in a slow, rate-determining step to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. masterorganicchemistry.comyoutube.com However, the formation of an aryl carbocation is generally unfavorable, making the SNAr (nucleophilic aromatic substitution) mechanism more likely for an aromatic system like the pyridinium ring. The SNAr mechanism involves the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. The positive charge on the pyridinium ring would highly favor this pathway by stabilizing the negatively charged intermediate.

Under more forcing conditions, strong nucleophiles can lead to ring-opening reactions of the pyridinium core, a well-documented reactivity pattern for pyridinium salts.

Halogen Bond Driven Reactivity and Self-Assembly

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov This phenomenon is particularly significant for iodine-containing compounds due to the large and polarizable nature of the iodine atom, which results in a region of positive electrostatic potential, known as a σ-hole, on the side of the iodine opposite to the covalent bond. nih.govnih.govresearchgate.net In this compound, both the covalently bonded iodine atom and the iodide counter-ion can participate in these interactions.

In the solid state, halogen bonds play a crucial role in determining the crystal packing and molecular self-assembly of this compound. The C–I···I⁻ halogen bond is a common and robust supramolecular synthon. Studies on related pyridinium iodide structures have revealed the formation of intricate networks held together by a combination of hydrogen bonds and halogen bonds. nih.govnih.govnih.gov For instance, in the crystal structure of 4-cyano-1-methylpyridinium iodide, the iodide anion interacts with multiple C-H groups, and the cations form dimers through weak C-H···N interactions, leading to a layered structure. researchgate.net The larger size and weaker hydrogen-bonding ability of iodide compared to smaller halides can lead to unique crystal packing arrangements. researchgate.net

In solution, halogen bonding can influence reaction rates and equilibria. acs.org The formation of halogen-bonded complexes between the iodo-pyridinium cation and Lewis basic solvents or other species in the reaction mixture can modulate the reactivity of the compound. These interactions are dynamic, with rapid association and dissociation of the complex species. acs.org

The table below summarizes key interactions involving halogen bonds in related pyridinium iodide systems, which provides insight into the expected behavior of this compound.

| Compound/System | Observed Interactions | Influence | Reference |

| 4-[(benzylamino)carbonyl]-1-methylpyridinium iodide-iodine | N-H···I⁻ hydrogen bonds, I⁻···I₂ halogen bonds | Formation of a co-crystal with a specific cation:iodine stoichiometry (1:2). | nih.gov |

| 4-[(2,2-difluoroethoxy)methyl]pyridinium iodide | N-H···I⁻ and C-H···I⁻ hydrogen bonds | Formation of a three-dimensional network linking cations and anions. | nih.gov |

| 4-Cyano-1-methylpyridinium iodide | C-H···I⁻ and C-H···N hydrogen bonds | Creation of a three-dimensional structure from layered sheets of cations. | researchgate.net |

| 1-Iodo-perfluoroalkanes with Pyridine | C-I···N (pyridine) halogen bond | Formation of a halogen-bonded complex in solution, observable by Raman spectroscopy. | researchgate.net |

This table is generated based on data from the provided text.

The directional and specific nature of halogen bonds makes them a powerful tool in supramolecular chemistry, particularly for anion recognition and the design of novel materials. The σ-hole on the iodine atom of this compound can act as a recognition site for anions, forming a C–I···Anion⁻ halogen bond. The strength of this interaction can be tuned by modifying the electronic properties of the pyridinium ring.

This principle is the foundation for designing anion receptors and sensors. The binding of an anion to the halogen bond donor can be detected through various spectroscopic techniques, providing a method for anion sensing.

In the realm of material design and crystal engineering, halogen bonds are used to control the self-assembly of molecules into predictable and well-defined supramolecular architectures, such as layers, chains, and three-dimensional networks. The interplay between halogen bonds, hydrogen bonds, and π-π stacking interactions allows for the rational design of crystalline materials with desired physical and chemical properties. The ability of iodide salts of pyridinium cations to form different stoichiometric ratios and crystal structures highlights the potential for creating diverse materials. nih.govnih.gov

Theoretical and Computational Chemistry Investigations of 4 Iodo 1 Methylpyridin 1 Ium Iodide

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic properties and reactivity of molecules. For a compound like 4-Iodo-1-methylpyridin-1-ium iodide, DFT could provide significant insights.

Calculation of Electronic and Spectroscopic Properties

Currently, there are no specific DFT calculations reported in the scientific literature for the electronic and spectroscopic properties of this compound. Such studies would be invaluable for understanding the molecule's fundamental characteristics.

Hypothetically, DFT calculations could determine key electronic properties, which are presented in the following prospective data table:

| Electronic Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | - | Indicates the electron-donating ability. |

| LUMO Energy | - | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | - | Provides insight into the molecule's polarity. |

| Mulliken Atomic Charges | - | Describes the partial charges on each atom. |

Furthermore, DFT is a powerful tool for predicting spectroscopic properties. Time-dependent DFT (TD-DFT) could be employed to calculate the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax) that correspond to electronic excitations. Similarly, the vibrational frequencies from DFT calculations could be correlated with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands. While experimental spectroscopic data for related but more complex molecules exist, such specific computational predictions for this compound are yet to be performed.

Reaction Mechanism Elucidation and Transition State Analysis

The reactivity of this compound in various chemical transformations remains unexplored through computational means. DFT is an essential method for mapping out reaction pathways, identifying intermediates, and calculating the energies of transition states. This information is crucial for understanding reaction kinetics and mechanisms.

For instance, in a nucleophilic substitution reaction, DFT could be used to:

Model the approach of a nucleophile to the pyridinium (B92312) ring.

Calculate the activation energy barrier by locating the transition state structure.

Such computational studies would provide a molecular-level understanding of the compound's reactivity, but this research has not been published to date.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, providing insights that are complementary to the static picture offered by DFT.

Investigation of Solution-Phase Behavior and Intermolecular Interactions

The behavior of this compound in solution is a critical aspect of its chemistry, yet it has not been investigated using MD simulations according to the available literature. MD simulations could model the compound in various solvents to understand solvation effects, ion pairing, and the dynamics of intermolecular interactions.

A prospective MD simulation could yield data such as:

| Property | Simulated Value | Significance |

| Radial Distribution Functions (g(r)) | - | Describes the probability of finding other atoms/molecules at a certain distance. |

| Diffusion Coefficient | - | Quantifies the mobility of the ions in solution. |

| Solvent Accessible Surface Area | - | Indicates the extent of interaction with the solvent. |

These simulations would be particularly insightful for understanding how the cation and anion interact in solution and how they are solvated by solvent molecules. While MD studies have been conducted on other ionic liquids and salts like silver iodide, the specific case of this compound remains an open area for research. nih.gov

Quantum Chemical Topology and Electron Density Analysis

The nature of chemical bonds within a molecule can be deeply understood by analyzing its electron density.

Characterization of Bonding Interactions (e.g., Halogen Bonds)

The presence of an iodine atom in this compound suggests the possibility of halogen bonding, a type of non-covalent interaction that is of significant interest in supramolecular chemistry and materials science. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize such bonds.

A QTAIM analysis, which has not yet been reported for this compound, would involve locating bond critical points (BCPs) in the electron density and analyzing their properties.

| QTAIM Parameter at BCP | Expected Value Range | Indication |

| Electron Density (ρ) | - | Strength of the interaction. |

| Laplacian of Electron Density (∇²ρ) | - | Nature of the interaction (shared vs. closed-shell). |

| Total Energy Density (H) | - | Covalent character of the interaction. |

Computational Design and Virtual Screening of Pyridinium Derivatives

The computational design and virtual screening of novel compounds have become indispensable tools in modern chemistry and drug discovery, allowing for the rapid and cost-effective evaluation of vast chemical libraries. Pyridinium derivatives, a class of compounds known for their diverse biological activities and applications in materials science, are prime candidates for such in-silico investigations. smolecule.com While specific computational studies focusing exclusively on this compound are not extensively documented in current literature, the established methodologies for pyridinium scaffolds provide a clear framework for how this compound and its analogues can be theoretically designed and evaluated.

Virtual screening campaigns for pyridinium derivatives typically begin with the definition of a biological target. Given that pyridinium salts have shown potential as acetylcholinesterase inhibitors and antimicrobial agents, an enzyme or receptor from these pathways would be selected. A library of virtual compounds would then be created, centered around the this compound scaffold. This library would include variations in the substitution pattern on the pyridine (B92270) ring, replacement of the iodide counter-ion, and alterations to the N-methyl group.

Molecular Docking and Binding Affinity Prediction

Molecular docking is a principal technique used in virtual screening to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, a molecular docking study would elucidate its potential binding mode within a target's active site. The process involves placing the 3D conformation of the pyridinium salt into the binding pocket of the protein and calculating a "docking score," which estimates the binding affinity.

For instance, in a hypothetical docking study against a bacterial enzyme, the positively charged pyridinium ring might form crucial cation-π interactions with aromatic residues like tryptophan or tyrosine in the active site. The iodine atom at the 4-position could engage in halogen bonding or hydrophobic interactions, which are increasingly recognized as important for ligand-receptor binding. nih.gov The results of such a screening could identify derivatives with improved binding scores, prioritizing them for synthesis and experimental testing.

Table 1: Hypothetical Molecular Docking Results of Pyridinium Derivatives

| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Predicted Interactions |

| 4-Iodo-1-methylpyridin-1-ium | Bacterial Dihydrofolate Reductase | -7.2 | Cation-π, Halogen Bond |

| 4-Chloro-1-methylpyridin-1-ium | Bacterial Dihydrofolate Reductase | -6.5 | Cation-π, Dipole-Dipole |

| 4-Cyano-1-methylpyridin-1-ium | Bacterial Dihydrofolate Reductase | -6.8 | Cation-π, Hydrogen Bond |

| 1-Methylpyridinium | Bacterial Dihydrofolate Reductase | -5.9 | Cation-π |

Quantum Chemical Calculations and Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. acs.orgresearchgate.net DFT calculations on this compound can provide deep insights into its intrinsic properties. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential.

The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, DFT can be used to model the geometric parameters (bond lengths and angles) and vibrational frequencies, which can be compared with experimental data from X-ray crystallography or spectroscopy to validate the computational model.

Table 2: Theoretical Quantum Chemical Properties of 4-Iodo-1-methylpyridin-1-ium

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Relates to electron-donating ability |

| LUMO Energy | -3.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 3.6 eV | Indicator of chemical stability |

| Dipole Moment | 12.5 D | Influences solubility and intermolecular interactions |

In-Silico ADMET Screening

A crucial aspect of modern drug design is the early prediction of a compound's pharmacokinetic properties, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Virtual screening tools can predict these properties for derivatives of this compound, helping to filter out candidates that are likely to fail in later stages of development due to poor bioavailability or high toxicity. Properties such as water solubility, membrane permeability, and potential for cytochrome P450 inhibition can be estimated, providing a comprehensive profile of the molecule's drug-like characteristics.

By integrating these computational approaches—molecular docking, quantum chemistry, and ADMET prediction—researchers can rationally design novel pyridinium derivatives based on the this compound template with optimized properties for a specific application, significantly accelerating the discovery pipeline.

Applications of 4 Iodo 1 Methylpyridin 1 Ium Iodide in Advanced Chemical Synthesis and Functional Materials Science

Role as Versatile Reagents and Building Blocks in Organic Synthesis

The reactivity of 4-Iodo-1-methylpyridin-1-ium iodide, stemming from its iodo-group and pyridinium (B92312) structure, allows it to serve as a valuable precursor and reagent in the synthesis of complex molecules.

Reagents for Complex Molecule Synthesis through Radical and Cross-Coupling Pathways

This compound has been identified as a precursor for generating hypervalent iodine reagents. In one documented procedure, the compound is dissolved in glacial acetic acid and treated with sodium perborate (B1237305) tetrahydrate. cardiff.ac.uk This process is indicative of its use to create more complex, reactive iodine species in situ, which are well-known for their utility in a wide array of selective oxidative transformations in modern organic synthesis. cardiff.ac.uk

Development of Functional Materials and Hybrid Systems

The ionic nature and specific chemical properties of this compound make it a compelling component for the construction of functional materials, particularly in the realm of hybrid metal-halide systems.

Formation of Hybrid Metal-Halide Perovskites and Clusters (e.g., Iodobismuthates, Iodocuprates)

A significant application of this compound (often abbreviated as IPyMe·I) is its use as an organic cation in the formation of lead-free, bismuth-based perovskite-like materials. rsc.org Research has shown that when methanolic solutions of IPyMe·I and bismuth iodide (BiI₃) are mixed, a series of successive structural transformations occur, yielding multiple distinct crystalline products over time. rsc.orgresearchgate.net

Initially, an amorphous solid precipitates, which then converts into needle-like crystals (C₁) within hours. rsc.orgresearchgate.net These, in turn, transform into prismatic crystals (C₂) over approximately two days. rsc.orgresearchgate.net In the presence of hydroiodic acid, a third crystalline structure (C₃) can form from C₂. rsc.orgresearchgate.net

Single-crystal X-ray diffraction studies have elucidated the structures of these hybrid iodobismuthate materials:

C₁ features one-dimensional chains of {BiI₄⁻}n anions. rsc.org

C₂ is composed of discrete, binuclear Bi₂I₉³⁻ anions. rsc.org

C₃ consists of monomeric BiI₆³⁻ anions. rsc.org

In all these structures, the 4-iodo-1-methylpyridin-1-ium (IPyMe⁺) cation acts as the counterion. rsc.org A key aspect of these materials is the presence of halogen bonds between the IPyMe⁺ cation and the iodobismuthate anions. rsc.orgrsc.org These interactions are believed to play a crucial role in directing the observed structural transformations and have been shown to impart excellent water resistance to the hybrid materials. rsc.orgrsc.org The optical properties of these materials, such as their bandgaps, are influenced more by the nature of the Bi-I bonds within the inorganic framework than by the dimensionality of the structure itself. rsc.org

Below is a table summarizing the observed crystalline phases and their properties.

| Phase | Description | Anion Structure | Bandgap (eV) |

| C₁ | Needle-like crystals | 1D chain {BiI₄⁻}n | 1.80 |

| C₂ | Prismatic crystals | Binuclear Bi₂I₉³⁻ | 1.84 |

| C₃ | Crystals | Monomeric BiI₆³⁻ | 2.00 |

Table generated from data found in references rsc.orgresearchgate.net.

Catalytic and Organocatalytic Applications

The unique structural features of this compound, particularly the presence of a positively charged pyridinium ring and a polarizable iodine atom, have positioned it as a compound of interest in the field of catalysis. Its potential extends to both organocatalysis, where the molecule itself acts as the catalyst, and as a supporting ligand in transition metal-catalyzed reactions.

Role as Organocatalysts or Pre-catalysts

While direct studies on the organocatalytic applications of this compound are not extensively documented, the catalytic activity of structurally related iodopyridinium salts provides significant insight into its potential. The primary mechanism through which such compounds are proposed to act is through halogen bonding. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic species. In the case of this compound, the electron-withdrawing nature of the positively charged pyridinium ring enhances the electrophilicity of the iodine atom, making it a potent halogen bond donor.

A notable example of a related compound's catalytic activity is the use of 3-fluoro-2-iodo-1-methylpyridinium triflate in a one-pot cascade reaction for the synthesis of 2,3-dihydropyridinones. acs.org In this aza-Diels-Alder reaction, the iodopyridinium salt acts as a halogen bond catalyst, activating the imine intermediate and accelerating the cycloaddition. acs.org Mechanistic studies have revealed that the strong halogen-bonding interaction is crucial for the catalytic cycle. acs.org

Similarly, cyclic diaryliodonium salts have been shown to be effective Lewis-acidic halogen-bond donor catalysts in the Nazarov cyclization, yielding cyclopentenone products. rsc.org This further supports the potential of iodinated heterocyclic compounds to function as organocatalysts.

The catalytic potential of the iodide anion itself should also be considered. Tetrabutylammonium iodide, for instance, has been employed as a pre-catalyst in the oxylactonization of oxocarboxylic acids. researchgate.net In such reactions, the iodide anion is believed to be oxidized in situ to a more active catalytic species. researchgate.net Given that this compound possesses a readily available iodide counter-ion, it could potentially serve as a pre-catalyst in similar oxidative transformations.

The analogous compound, 4-chloro-1-methyl-pyridinium iodide, has been utilized as a dehydrating agent in various coupling reactions, such as the formation of esters and amides. This reactivity, while not strictly catalytic, underscores the ability of the N-methylpyridinium halide scaffold to activate functional groups.

Table 1: Examples of Catalytic Applications of Related Iodopyridinium and Iodide Salts

| Catalyst/Pre-catalyst | Reaction Type | Role of Catalyst | Ref |

| 3-fluoro-2-iodo-1-methylpyridinium triflate | Aza-Diels-Alder Reaction | Halogen bond donor, activates imine intermediate | acs.org |

| Cyclic Diaryliodonium Salts | Nazarov Cyclization | Lewis-acidic halogen-bond donor | rsc.org |

| Tetrabutylammonium iodide | Oxylactonization | Pre-catalyst, in situ generation of active iodine species | researchgate.net |

| 4-chloro-1-methyl-pyridinium iodide | Dehydrative Coupling | Activating agent for hydroxyl groups |

Ligand Scaffolds in Transition Metal Catalysis

The application of this compound as a ligand in transition metal catalysis is an area of growing interest. The pyridinium moiety can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the substituents on the ring. The presence of the iodo group at the 4-position can influence the ligand's electronic and steric properties, thereby affecting the stability and reactivity of the resulting metal complex.

Research on related compounds has demonstrated the viability of iodopyridinium salts as ligands. For instance, 2-amino-5-iodopyridine (B21400) has been shown to coordinate with cobalt(II) to form a complex, (2-amino-5-iodopyridinium)(2-amino-5-iodopyridine-κN¹)-bromido/chlorido(0.51/2.48)cobalt(II). nih.gov In this complex, the 2-amino-5-iodopyridine acts as a neutral ligand, binding to the cobalt center through its pyridinial nitrogen. This provides strong evidence for the potential of substituted pyridines, including this compound, to function as ligands in transition metal complexes.

Furthermore, the iodide counter-ion in this compound can play a direct role in the catalytic cycle. Iodide ions are known to enhance the catalytic activity of palladium in certain cross-coupling reactions. nih.gov Studies have shown the formation of iodide-bridged binuclear palladium complexes which exhibit enhanced catalytic activity in C-H nitrosation/annulation reactions compared to palladium acetate (B1210297) alone. nih.gov The iodide bridge is believed to facilitate the catalytic cycle through a trans effect-relay between the two metal centers. nih.gov Therefore, when this compound is used in conjunction with a transition metal catalyst, both the pyridinium cation and the iodide anion could potentially participate in the catalytic process.

Table 2: Examples of Related Compounds in Transition Metal Catalysis

| Compound | Metal | Role | Catalytic Reaction | Ref |

| 2-amino-5-iodopyridine | Cobalt(II) | Ligand | Formation of a cobalt(II) complex | nih.gov |

| Iodide ion (from various sources) | Palladium | Bridging ligand/additive | C-H nitrosation/annulation | nih.gov |

| Nickel(II) iodide complex | Nickel(II) | Pre-catalyst | Kumada cross-coupling | nih.gov |

Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Green and Sustainable Synthetic Routes for Pyridinium (B92312) Iodides

The synthesis of pyridinium salts, including 4-Iodo-1-methylpyridin-1-ium iodide, has traditionally relied on methods that are often inconsistent with the principles of green chemistry. A common synthetic pathway involves the reaction of a substituted pyridine (B92270) with an alkyl iodide, such as methyl iodide, often requiring elevated temperatures and organic solvents. rsc.org Future research is increasingly focused on developing more sustainable and environmentally benign synthetic routes.

Key areas of innovation include:

Green Solvents and Reaction Media: There is a significant shift towards replacing conventional volatile organic solvents with greener alternatives. Research has shown the potential of using bio-based solvents like eucalyptol (B1671775) for synthesizing pyridine derivatives. frontiersin.org Ionic liquids (ILs) are also gaining attention as green reaction media due to their low vapor pressure, high thermal stability, and potential for recyclability. frontiersin.orgfrontiersin.org The use of water as a solvent is another highly desirable, eco-friendly approach. researchgate.net

Catalysis: The development of efficient and recyclable catalysts is a cornerstone of green synthesis. Heterogeneous catalysts, such as metal-organic frameworks (MOFs), offer advantages like easy separation and reusability, which are beneficial for creating sustainable processes for pyridine synthesis. acs.org Furthermore, metal-free catalytic systems are being explored to avoid the use of potentially toxic and expensive heavy metals. frontiersin.org

Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound are being investigated to reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com Solvent-free "one-pot" synthetic approaches, sometimes conducted at room temperature, also represent a significant step towards sustainability by minimizing waste and simplifying procedures. researchgate.net

| Parameter | Traditional Approach | Green/Sustainable Innovation |

|---|---|---|

| Solvents | Methanol, Acetonitrile, Dichloromethane | Water researchgate.net, Bio-based solvents (e.g., eucalyptol) frontiersin.org, Ionic Liquids frontiersin.org, Polyethylene Glycol (PEG) frontiersin.org |

| Catalysis | Often requires stoichiometric reagents or homogeneous catalysts | Heterogeneous catalysts (e.g., MOFs) acs.org, Recyclable organocatalysts, Metal-free conditions frontiersin.org |

| Energy Input | Prolonged heating/reflux | Microwave irradiation mdpi.com, Ultrasonication mdpi.com, Room temperature reactions researchgate.net |

| Process | Multi-step with intermediate purification | One-pot synthesis researchgate.net, Solvent-free grinding mdpi.com |

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The reactivity of this compound is dominated by the carbon-iodine bond and the electrophilic nature of the pyridinium ring. Future research aims to uncover and harness new reactivity patterns to build molecular complexity in innovative ways.

Directed Halogen Atom Transfer (DIXAT): A groundbreaking strategy known as DIXAT has emerged that allows for the chemoselective activation of aryl bromides over the typically more reactive aryl iodides. acs.orgacs.org This is achieved by using a directing group to control which halogen atom interacts with a catalyst, overriding intrinsic reactivity trends. acs.org Applying this concept to substrates containing the 4-iodopyridinium motif could enable highly selective and previously inaccessible transformations at other positions of a complex molecule.

Hypervalent Iodine Chemistry: The iodo-group can be activated to form hypervalent iodine species, which are powerful reagents for a wide range of chemical transformations. acs.org This approach is considered a green alternative to many transition metal-catalyzed reactions. acs.org Exploring the oxidative activation of the C–I bond in IPyMe·I could unlock its potential as a precursor for diaryliodonium salts or as a catalyst in asymmetric synthesis.

Solid-State Transformations: Research has shown that some pyridinium iodides can undergo spontaneous structural transformations in the solid state. rsc.org For example, co-grinding a pyridinium iodide with iodine can lead to the formation of polyiodide species and subsequent rearrangement into new crystalline structures over time. rsc.org Investigating such phenomena with IPyMe·I could lead to novel solid-state materials with unique properties.

Photocatalysis: Pyridinium derivatives are being explored in photocatalysis. Carbon dots, for instance, have been used as photocatalysts for organic synthesis reactions involving pyridinium compounds. rsc.org The specific electronic properties of IPyMe·I could be leveraged in developing new photoredox-catalyzed reactions, where it might act as a photosensitizer or a reactive partner.

Rational Design of IPyMe·I Based Functional Materials with Tailored Properties

The unique structure of this compound, featuring a charged pyridinium ring and a polarizable iodine atom, makes it a versatile building block for a variety of functional materials. Rational design, guided by a deep understanding of structure-property relationships, is key to unlocking its full potential.

Opto-electronic Materials: Pyridinium iodide and its derivatives are used as precursors and additives in the fabrication of perovskite solar cells, where they can passivate surface defects and improve device efficiency and stability. greatcellsolarmaterials.com They are also components in iodine-based electrolytes for dye-sensitized solar cells (DSSCs). mdpi.com Future work will focus on systematically modifying the structure of IPyMe·I to fine-tune the electronic properties and energy levels of these devices for enhanced performance.

Biologically Active Agents: The pyridinium scaffold is present in many biologically active compounds. Researchers have designed pyridinium-tailored amphiphiles that exhibit significant antibacterial activity against plant pathogens by achieving a favorable balance between hydrophobicity and hydrophilicity. nih.gov By incorporating the IPyMe·I moiety into larger molecular architectures, it may be possible to develop new therapeutic agents or probes.

Chemoresponsive Materials: Pyridine-based functional groups have been used to create liquid crystals that exhibit selective responses to specific chemical stimuli. researchgate.net The IPyMe·I compound could be integrated into such systems, where the iodide might interact uniquely with certain analytes, leading to the development of highly specific sensors.

| Material Class | Role of Pyridinium Iodide | Targeted Property/Application | Reference |

|---|---|---|---|

| Perovskite Solar Cells | Precursor / Surface passivation agent | Enhanced efficiency and stability | greatcellsolarmaterials.com |

| Dye-Sensitized Solar Cells | Component of the redox electrolyte | Efficient charge transfer | mdpi.com |

| Antibacterial Agents | Hydrophilic head group in amphiphiles | Activity against plant pathogens | nih.gov |

| Chemosensors | Active component in liquid crystals | Selective detection of chemical analytes | researchgate.net |

Advanced Computational Methodologies for Predictive Chemical Discovery

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules and materials, saving significant time and resources compared to experimental screening alone.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Iodo-1-methylpyridin-1-ium iodide, and how can reaction conditions be optimized?

To synthesize this compound, the most common method involves alkylation of pyridine derivatives with methyl iodide. A typical protocol includes refluxing equimolar amounts of pyridine (or substituted pyridine) and methyl iodide in methanol at 50–60°C for 2–6 hours . For improved yields, triethylamine can be added as a base to neutralize generated HI, shifting the equilibrium toward product formation . Optimization should focus on solvent choice (polar aprotic solvents like acetonitrile may enhance reaction rates), temperature control, and stoichiometric ratios. Post-synthesis, recrystallization from methanol or ethanol is recommended for purification .

Q. How should researchers characterize the purity and structural identity of this compound?

Key characterization methods include:

- NMR spectroscopy : H and C NMR to confirm methyl group attachment and iodopyridinium structure. For example, the methyl group typically resonates at ~4.0–4.5 ppm in H NMR .

- Elemental analysis : Verify C, H, N, and I percentages against theoretical values.

- Single-crystal X-ray diffraction (SC-XRD) : To resolve ambiguities in protonation sites or iodide counterion placement . SC-XRD requires high-quality crystals grown via slow evaporation of polar solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Overlapping reflections in powder X-ray diffraction (PXRD) data, common in iodide salts due to heavy atom scattering, can complicate structural analysis. To address this:

- Use SHELXT for automated space-group determination and SHELXL for refinement, which handle twinning and high-resolution data effectively .